molecular formula C12H11NO2 B086245 Acetamide, N-(2-hydroxy-1-naphthalenyl)- CAS No. 117-93-1

Acetamide, N-(2-hydroxy-1-naphthalenyl)-

Cat. No. B086245
CAS RN: 117-93-1
M. Wt: 201.22 g/mol
InChI Key: ABBNXJIPPYAOSC-UHFFFAOYSA-N
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Description

“Acetamide, N-(2-hydroxy-1-naphthalenyl)-” is a chemical compound with the molecular formula C12H11NO . It is also known by other names such as N-α-Naphthylacetamide, N-Acetyl-1-naphthylamine, N-1-Naphthylacetamide, Rootone, and 1-Acetamidonaphthalene .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-(2-hydroxy-1-naphthalenyl)-” consists of a naphthalene ring attached to an acetamide group . The molecular weight of this compound is 185.2218 .

Scientific Research Applications

  • Inhibition of Aminopeptidase N and Anti-Angiogenic Activity : A study identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as a potent inhibitor of aminopeptidase N, which could have implications in controlling angiogenesis related to cancer and other diseases (Lee et al., 2005).

  • Crystallographic Studies : The structural analysis of certain acetamide-naphthalene compounds has been performed, contributing to our understanding of molecular interactions and the formation of various molecular motifs (Asiri et al., 2010).

  • Synthesis of Derivatives under Ultrasound Irradiation : A study demonstrated the efficient synthesis of naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives using Fe3O4 magnetic nanoparticles under ultrasound irradiation (Mokhtary & Torabi, 2017).

  • Potential as a Melatonin Analog : Research on N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide indicated its structural similarity to melatonin, suggesting potential applications in neurohormonal therapies (Tinant et al., 1994).

  • Nucleophilic Substitution Studies : Studies on N-acetoxy-N-arylacetamides, including naphthyl derivatives, provided insights into carcinogenic mechanisms and reactive metabolites in vivo (Scribner et al., 1970).

  • Design and Synthesis for Medicinal Applications : Various acetamide derivatives have been designed and synthesized, potentially for therapeutic applications (Yang Jing, 2010).

  • Oxidation Studies in Rabbits : The metabolism of polycyclic N-arylacetamides, including naphthalene derivatives, was studied in rabbits, shedding light on their biotransformation (Fries et al., 1973).

  • Synthesis of Local Anaesthetics : Derivatives of acetamide, including those with naphthalene, were synthesized and evaluated for local anaesthetic activity, comparable to lidocaine (Jindal et al., 2003).

  • Free Radical Scavenging Activity : A study on a 1-amidoalkyl-2-naphthol derivative showed potent free radical scavenging activity, important for potential therapeutic applications (Boudebbous et al., 2021).

  • Anti-Parkinson's Screening : Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives were synthesized and screened for anti-Parkinson's activity, showing significant potential in this area (Gomathy et al., 2012).

properties

IUPAC Name

N-(2-hydroxynaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)13-12-10-5-3-2-4-9(10)6-7-11(12)15/h2-7,15H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBNXJIPPYAOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059464
Record name Acetamide, N-(2-hydroxy-1-naphthalenyl)-
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(2-hydroxy-1-naphthalenyl)-

CAS RN

117-93-1
Record name N-(2-Hydroxy-1-naphthalenyl)acetamide
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Record name 1-Acetamido-2-naphthol
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Record name N-(2-Hydroxy-1-naphthyl)acetamide
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Record name Acetamide, N-(2-hydroxy-1-naphthalenyl)-
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Record name Acetamide, N-(2-hydroxy-1-naphthalenyl)-
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Record name N-(2-hydroxy-1-naphthyl)acetamide
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Record name 1-ACETAMIDO-2-NAPHTHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR Lide, GWA Milne - 1995 - books.google.com
The Handbook of Data on Common Organic Compounds provides physical property data, spectral data, and chemical structures for approximately 12,000 common organic compounds. …
Number of citations: 88 books.google.com

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